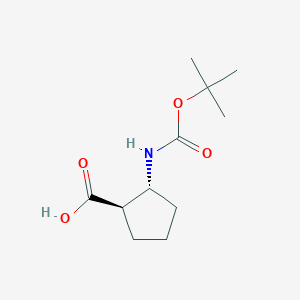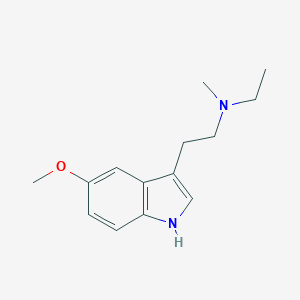
4-Amino-6-méthyl-2H-pyridazin-3-one
Vue d'ensemble
Description
4-Amino-6-methyl-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely studied in medicinal chemistry. This compound features a pyridazine ring with an amino group at the 4-position and a methyl group at the 6-position, making it a versatile scaffold for drug development and other applications.
Applications De Recherche Scientifique
4-Amino-6-methyl-2H-pyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
4-Amino-6-methyl-2H-pyridazin-3-one, also known as 4-amino-6-methyl-2,3-dihydropyridazin-3-one, is a derivative of pyridazinone . Pyridazinones have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, antihypertensive, antiplatelet, and cardiotonic activities .
Mode of Action
Given its pharmacological properties, it can be inferred that it interacts with its targets, possibly cox enzymes, leading to changes in the production of prostaglandins . This interaction could result in the observed anti-inflammatory and analgesic effects .
Biochemical Pathways
Given its potential interaction with cox enzymes, it can be inferred that it affects the prostaglandin synthesis pathway . Prostaglandins play key roles in inflammation, pain, and other physiological processes. By inhibiting COX enzymes, the compound could reduce the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of 4-Amino-6-methyl-2H-pyridazin-3-one’s action are likely related to its potential inhibition of COX enzymes and subsequent reduction in prostaglandin production . This could result in decreased inflammation and pain, among other effects . .
Analyse Biochimique
Biochemical Properties
4-Amino-6-methyl-2H-pyridazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important secondary messengers in cellular signaling pathways. Additionally, 4-Amino-6-methyl-2H-pyridazin-3-one has been reported to interact with calcium-binding proteins, influencing calcium homeostasis within cells .
Cellular Effects
The effects of 4-Amino-6-methyl-2H-pyridazin-3-one on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can enhance the expression of genes involved in anti-inflammatory responses, thereby reducing inflammation . Moreover, 4-Amino-6-methyl-2H-pyridazin-3-one can influence cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Amino-6-methyl-2H-pyridazin-3-one exerts its effects through several mechanisms. It binds to and inhibits PDE enzymes, leading to increased levels of cAMP and cGMP . These cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which then phosphorylate various target proteins to elicit cellular responses. Additionally, 4-Amino-6-methyl-2H-pyridazin-3-one can modulate gene expression by interacting with transcription factors and influencing their activity . This can result in the upregulation or downregulation of specific genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-methyl-2H-pyridazin-3-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions Long-term studies have shown that 4-Amino-6-methyl-2H-pyridazin-3-one can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Amino-6-methyl-2H-pyridazin-3-one vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and cardioprotective properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
4-Amino-6-methyl-2H-pyridazin-3-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions can have significant implications for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Amino-6-methyl-2H-pyridazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate its transport in the bloodstream, influencing its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-Amino-6-methyl-2H-pyridazin-3-one is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localizations can affect its interactions with biomolecules and its overall biological activity. For instance, nuclear localization can enable 4-Amino-6-methyl-2H-pyridazin-3-one to directly modulate gene expression by interacting with transcription factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method is the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained between 60-100°C .
Industrial Production Methods: Industrial production of 4-Amino-6-methyl-2H-pyridazin-3-one often involves large-scale batch or continuous flow processes. The key steps include the preparation of hydrazine derivatives, followed by cyclization and purification. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-6-methyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridazinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridazinone N-oxides.
Reduction: Reduced pyridazinone derivatives.
Substitution: N-substituted pyridazinone derivatives.
Comparaison Avec Des Composés Similaires
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone: Known for its potent anti-inflammatory properties.
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Marketed as an analgesic and anti-inflammatory drug.
Uniqueness: 4-Amino-6-methyl-2H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a synthetic intermediate and its broad range of pharmacological activities make it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
5-amino-3-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJEGAWOLOLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357430 | |
| Record name | 4-Amino-6-methyl-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13925-21-8 | |
| Record name | 4-Amino-6-methyl-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13925-21-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)













